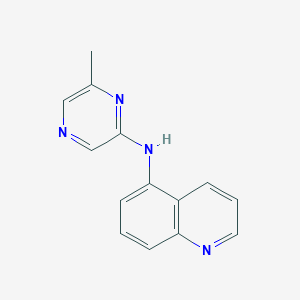
N-(6-Methylpyrazin-2-yl)chinolin-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyrazin-2-yl)quinolin-5-amine: is a heterocyclic compound that combines a quinoline and a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrazine rings in its structure imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyrazin-2-yl)quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
Target of Action
The primary target of N-(6-methylpyrazin-2-yl)quinolin-5-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
N-(6-methylpyrazin-2-yl)quinolin-5-amine: interacts with its targets, the PI3K/AKT/mTOR pathway proteins, resulting in a decrease in their activity . The molecular docking studies have revealed a lesser binding energy with this compound, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by N-(6-methylpyrazin-2-yl)quinolin-5-amine . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . The compound’s interaction with this pathway can lead to downstream effects such as inhibited cell proliferation and induced cell apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(6-methylpyrazin-2-yl)quinolin-5-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of N-(6-methylpyrazin-2-yl)quinolin-5-amine ’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through its interaction with the PI3K/AKT/mTOR pathway proteins .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
N-(6-methylpyrazin-2-yl)quinolin-5-amine has been found to be active against a non-small cell lung cancer cell line, A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(6-methylpyrazin-2-yl)quinolin-5-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins revealed a lesser binding energy with this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyrazin-2-yl)quinolin-5-amine typically involves the reaction of a quinoline derivative with a pyrazine derivative. One common method involves the condensation of 2-chloroquinoline with 6-methylpyrazine-2-amine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 1-pentanol under reflux conditions .
Industrial Production Methods
Industrial production of N-(6-methylpyrazin-2-yl)quinolin-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methylpyrazin-2-yl)quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyrazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Pyrazine: Another nitrogen-containing heterocycle known for its biological activity.
Quinazoline: A compound structurally similar to quinoline but with an additional nitrogen atom in the ring.
Uniqueness
N-(6-methylpyrazin-2-yl)quinolin-5-amine is unique due to the combination of quinoline and pyrazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(6-methylpyrazin-2-yl)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-8-15-9-14(17-10)18-13-6-2-5-12-11(13)4-3-7-16-12/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWRJJBVLTJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


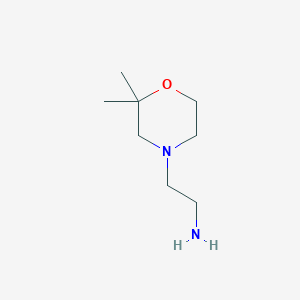

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)
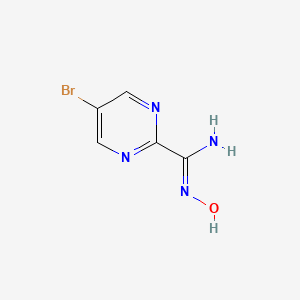
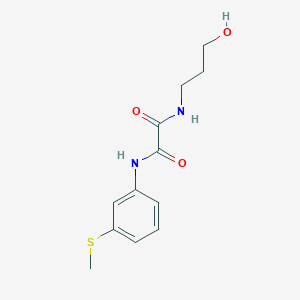
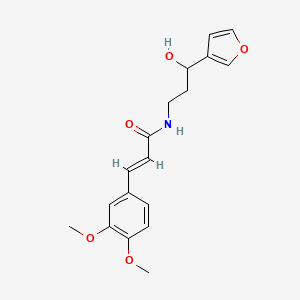
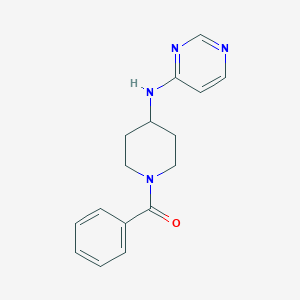
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
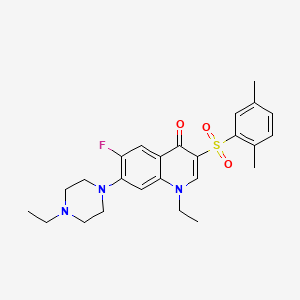
![benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

